(5-Bromo-2-fluorophenyl)trimethylsilane
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Overview
Description
(5-Bromo-2-fluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrFSi It is a derivative of phenyltrimethylsilane, where the phenyl ring is substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)trimethylsilane typically involves the reaction of 5-bromo-2-fluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the trimethylsilyl group is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with various aryl or vinyl groups.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-fluorophenyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
While specific biological and medicinal applications are less documented, the compound’s derivatives could potentially be explored for pharmaceutical development, particularly in the design of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in cross-coupling reactions makes it a key intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The trimethylsilyl group serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylsilane: Lacks the bromine and fluorine substituents, making it less reactive in certain types of reactions.
(4-Bromo-2-fluorophenyl)trimethylsilane: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
(5-Bromo-2-fluorophenyl)trimethylsilane is unique due to the specific positioning of the bromine and fluorine atoms, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to its analogs .
Biological Activity
(5-Bromo-2-fluorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of both bromine and fluorine atoms on a phenyl ring, along with a trimethylsilane group. Its molecular formula is C9H12BrFSi, with a molecular weight of approximately 247.18 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features that enhance its reactivity and potential biological activities.
The synthesis of this compound typically involves the reaction of 1-bromo-2-fluorobenzene with trimethylchlorosilane in the presence of a base such as sodium hydride. This reaction is generally performed under anhydrous conditions at elevated temperatures to ensure complete substitution.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Phenyltrimethylsilane | Lacks bromine and fluorine substitutions | Less reactive than this compound |
(3-Bromo-2-chlorophenyl)trimethylsilane | Contains chlorine instead of fluorine | Different reactivity profile due to chlorine |
(3-Bromo-2-methylphenyl)trimethylsilane | Contains a methyl group | Affects chemical properties compared to fluorine |
Biological Activity
While specific biological activities for this compound are not extensively documented, organosilicon compounds are often investigated for their potential pharmaceutical applications. Research has shown that modifications in silicon groups can influence biological interactions, leading to properties such as antimicrobial and anticancer activities.
Anticancer Activity
Research into structurally similar compounds indicates that halogenated organosilicon derivatives may exhibit anticancer properties. For instance, molecular docking studies have shown that certain derivatives can bind effectively to cancer-related targets, leading to cell death through mechanisms such as reactive oxygen species (ROS) generation . The presence of bromine and fluorine in this compound may enhance its biological activity compared to non-halogenated analogs.
Case Studies and Research Findings
- Molecular Docking Studies : A study involving similar organosilicon compounds revealed substantial binding affinities with key cancer targets such as CD-44 and EGFR, indicating that modifications like those found in this compound could lead to promising anticancer agents .
- Chemical Reactivity : Interaction studies demonstrate that this compound participates in cross-coupling reactions, which are crucial for synthesizing complex structures in medicinal chemistry. This reactivity may facilitate the development of new therapeutic agents.
- Potential Applications : Given its structural characteristics, this compound could serve as an intermediate in the synthesis of biologically active compounds, particularly those aimed at treating cancer or infectious diseases.
Properties
Molecular Formula |
C9H12BrFSi |
---|---|
Molecular Weight |
247.18 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrFSi/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
ZPGRCQYMEMEASJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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